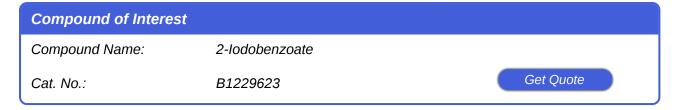


Solubility of 2-lodobenzoate and its Derivatives in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-iodobenzoic acid, its common salt (sodium **2-iodobenzoate**), and its methyl ester (methyl **2-iodobenzoate**) in various organic solvents. This information is critical for professionals in drug development and organic synthesis, where precise control of solubility is paramount for reaction kinetics, purification, and formulation. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates relevant synthetic pathways involving 2-iodobenzoic acid.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for 2-iodobenzoic acid and its derivatives. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively published. The data presented here has been compiled from various scientific sources.

Table 1: Quantitative Solubility of 2-Iodobenzoic Acid



Solvent	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Not Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	Not Specified
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	Not Specified
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	Not Specified

Table 2: Quantitative Solubility of Esters of 2-Iodoxybenzoic Acid (IBX-Esters) in Dichloromethane

Note: 2-lodoxybenzoic acid is a derivative of 2-iodobenzoic acid. This data is provided for comparative purposes.

Compound	Solubility in Dichloromethane
Methyl 2-lodoxybenzoate	Low (0.003 M)
tert-Butyl 2-Iodoxybenzoate	5.17 g / 100 g of solvent (up to 0.2 M)
(-)-Menthyl 2-lodoxybenzoate	54.11 g / 100 g of solvent (up to 1.71 M)

Qualitative Solubility Data

Qualitative solubility information is crucial for initial solvent screening and experimental design. The following tables summarize the observed solubility of 2-iodobenzoic acid and its methyl ester in common organic solvents.

Table 3: Qualitative Solubility of 2-Iodobenzoic Acid



Solvent	Solubility
Ethanol	Soluble[1][2][3]
Acetone	Readily dissolves[1]
Methanol	Soluble[4]
Ether	Soluble[4]
Water	Sparingly soluble[1][3]

Table 4: Qualitative Solubility of Methyl 2-lodobenzoate

Solvent	Solubility
Ether	Soluble[5][6]
Benzene	Soluble[5][6]
Alcohol	Soluble[5][6]
Chloroform	Soluble[7][8]
Ethyl Acetate	Slightly Soluble[7][8]
Water	Insoluble[5][6][8]

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a solid compound, such as **2-iodobenzoate**, in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

- 2-lodobenzoate compound (acid, salt, or ester)
- Selected organic solvent(s)



- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

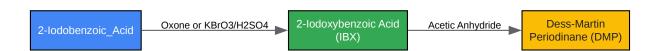
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of the solid 2iodobenzoate compound to a series of vials, each containing a known volume of the desired
 organic solvent. The excess solid ensures that a saturated solution is formed.
- Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
- Dilution and Quantification: Record the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the **2-iodobenzoate** in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation of Solubility: Calculate the solubility using the following formula:
 - Solubility (g/100 mL) = (Concentration of diluted sample \times Dilution factor \times Volume of volumetric flask) / (Volume of aliquot taken) \times 100



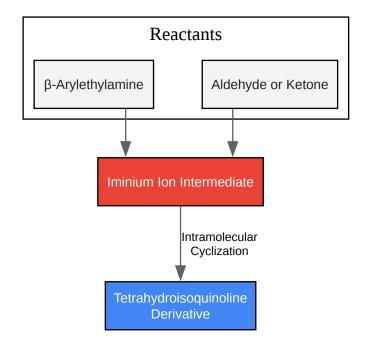
Visualization of Relevant Synthetic Pathways

2-lodobenzoic acid is a key starting material for the synthesis of important reagents in organic chemistry and participates in various named reactions. The following diagrams, generated using the DOT language, illustrate these processes.



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Caption: Synthesis of IBX and Dess-Martin Periodinane from 2-lodobenzoic Acid.



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Caption: Generalized workflow of the Pictet-Spengler Reaction.

Conclusion

This technical guide provides a foundational understanding of the solubility of **2-iodobenzoate** and its derivatives in organic solvents. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided tables and qualitative descriptions



offer valuable guidance for solvent selection in research and development. The detailed experimental protocol for solubility determination allows for the generation of in-house data tailored to specific experimental conditions. Furthermore, the visualized synthetic pathways highlight the utility of 2-iodobenzoic acid as a versatile precursor in organic synthesis. For professionals in drug development, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, purification strategies, and the formulation of final drug products.

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